molecular formula C11H10Br2N2O4S B034706 5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide CAS No. 101064-04-4

5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide

Cat. No. B034706
M. Wt: 426.08 g/mol
InChI Key: PZDIBDWIXFBOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, also known as Dibutyryl-cGMP, is a cyclic nucleotide derivative that plays a crucial role in various cellular processes. It is commonly used in scientific research for its ability to mimic the effects of cGMP, a second messenger molecule that regulates a wide range of physiological functions.

Mechanism Of Action

5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP exerts its effects by binding to and activating protein kinase G (PKG), a downstream effector of cGMP signaling. PKG activation leads to the phosphorylation of various target proteins, resulting in changes in their activity and function.

Biochemical And Physiological Effects

5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP has been shown to have a wide range of biochemical and physiological effects, including the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of gene expression. It has also been implicated in the regulation of blood pressure and vascular tone, and has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages And Limitations For Lab Experiments

5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP is a useful tool for studying the effects of cGMP on various cellular processes, as it is stable and highly soluble in water. However, its effects may differ from those of endogenous cGMP, and care must be taken to ensure that the concentrations used in experiments are physiologically relevant.

Future Directions

There are several areas of future research that could be pursued using dibutyryl-cGMP as a tool. These include the study of its effects on cellular metabolism, the regulation of ion channels and transporters, and the modulation of gene expression. Additionally, further research is needed to elucidate the mechanisms underlying its anti-inflammatory and anti-oxidant properties, and to explore its potential therapeutic applications in the treatment of various diseases.

Synthesis Methods

5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP can be synthesized through a multi-step process involving the reaction of 2H-1,2,4-benzothiadiazine-3-butanoic acid with bromine and subsequent esterification with butyric acid. The final product is a white crystalline powder that is highly soluble in water.

Scientific Research Applications

5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP is widely used in scientific research as a tool to study the effects of cGMP on various cellular processes. It has been shown to regulate the activity of various enzymes, ion channels, and transcription factors, and has been implicated in the regulation of cell proliferation, differentiation, and apoptosis.

properties

CAS RN

101064-04-4

Product Name

5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide

Molecular Formula

C11H10Br2N2O4S

Molecular Weight

426.08 g/mol

IUPAC Name

4-(5,7-dibromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid

InChI

InChI=1S/C11H10Br2N2O4S/c12-6-4-7(13)11-8(5-6)20(18,19)15-9(14-11)2-1-3-10(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17)

InChI Key

PZDIBDWIXFBOHZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCCC(=O)O)Br)Br

Canonical SMILES

C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCCC(=O)O)Br)Br

Origin of Product

United States

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